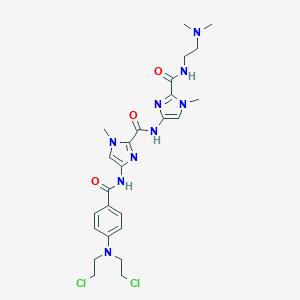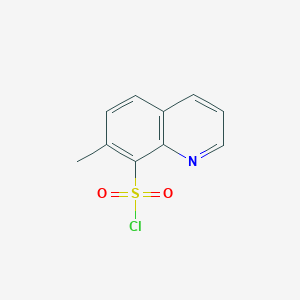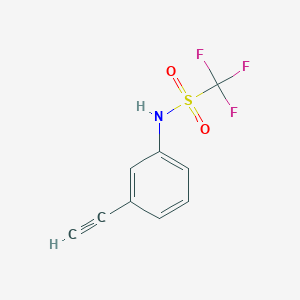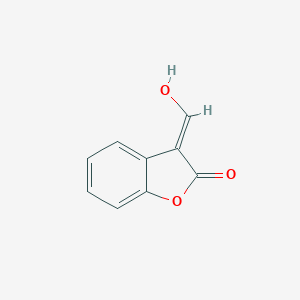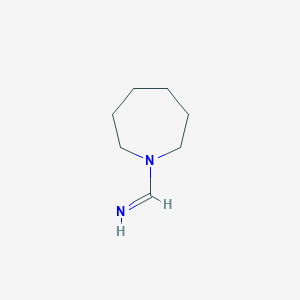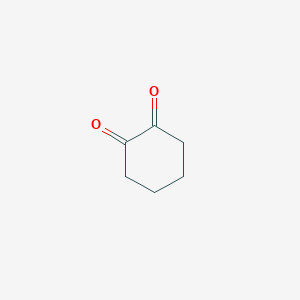![molecular formula C8H8N2 B122866 5-メチル-1H-ピロロ[2,3-b]ピリジン CAS No. 824-52-2](/img/structure/B122866.png)
5-メチル-1H-ピロロ[2,3-b]ピリジン
概要
説明
科学的研究の応用
RWJ 21757 has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of other biologically active compounds.
Medicine: Investigated for its potential as an antiviral and antitumor agent.
Industry: Utilized as an adjuvant in vaccine formulations to boost the immune response.
将来の方向性
The future directions for the study of 5-Methyl-1H-pyrrolo[2,3-b]pyridine and its derivatives could involve further exploration of their biological activities and mechanisms of action . Additionally, the development of robust synthetic routes enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry .
作用機序
RWJ 21757 exerts its effects by selectively activating Toll-like receptor 7 (TLR7). Upon binding to TLR7, it triggers a signaling cascade that leads to the activation and maturation of antigen-presenting cells, such as dendritic cells. This activation results in the secretion of proinflammatory cytokines and type I interferons, which enhance the immune response . The compound also promotes the activation of T cells and natural killer cells, contributing to its antiviral and antitumor activities .
準備方法
Synthetic Routes and Reaction Conditions: RWJ 21757 is synthesized through a series of chemical reactions involving guanosine derivatives. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and water, with the final product being purified to achieve a purity of over 98% .
Industrial Production Methods: Industrial production of RWJ 21757 involves large-scale synthesis using similar chemical routes as in laboratory settings. The process is optimized for higher yields and purity, with stringent quality control measures to ensure consistency. The compound is typically stored at -20°C to maintain its stability over long periods .
化学反応の分析
Types of Reactions: RWJ 21757 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxo derivatives.
Reduction: Reduction reactions can convert the oxo group back to hydroxyl groups.
Substitution: The allyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions include various derivatives of guanosine with modified functional groups, which can exhibit different biological activities .
類似化合物との比較
RWJ 21757 is unique in its selective activation of TLR7, which distinguishes it from other TLR agonists. Similar compounds include:
Phenamil: Another TLR7 agonist with immunomodulatory properties.
Benzanthrone: Known for its anti-inflammatory activities.
TG-101348: A TLR7 agonist with potential therapeutic applications in cancer.
Metyrapone: Used in research for its effects on immune responses.
WT-161: A compound with similar immunobiological activities.
RWJ 21757 stands out due to its high specificity for TLR7 and its potent immunostimulatory effects, making it a valuable compound in both research and therapeutic applications .
特性
IUPAC Name |
5-methyl-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2/c1-6-4-7-2-3-9-8(7)10-5-6/h2-5H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJCJHFFRHKGOCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(NC=C2)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60609018 | |
| Record name | 5-Methyl-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60609018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
824-52-2 | |
| Record name | 5-Methyl-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60609018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methyl-1H-pyrrolo[2,3-b]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





